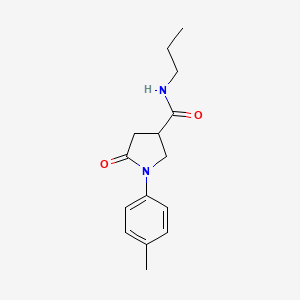
N-1-adamantyl-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-1-adamantyl-4-chlorobenzamide” is a compound that contains an adamantyl group. Adamantyl is a common moiety in medicinal chemistry, with seven drugs having an adamantane core in their structures currently in use . Most of these drugs are nitrogen-containing compounds, and in four of them, the NH fragment is directly linked to adamantane . Many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .
Synthesis Analysis
N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Scientific Research Applications
Antibacterial Activity
N-1-adamantyl-4-chlorobenzamide derivatives have been found to exhibit significant antibacterial activity. For instance, Schiff base thiosemicarbazone derivatives containing an adamantane moiety have been synthesized and tested for their in vitro antibacterial activity . These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria .
Urease Inhibition
Amantadine derivatives, including N-1-adamantyl-4-chlorobenzamide, have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of various diseases. One study found that N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide showed excellent urease inhibition activity .
Antifungal Activity
Similar to their antibacterial properties, adamantane derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Properties
Thiosemicarbazone derivatives, which can be synthesized from N-1-adamantyl-4-chlorobenzamide, are known to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Analgesic Properties
Thiosemicarbazone derivatives are also known to have analgesic properties . This suggests that N-1-ad
Future Directions
The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mechanism of Action
Mode of Action
It is known that adamantane derivatives can interact with their targets in a non-competitive manner . This suggests that N-1-adamantyl-4-chlorobenzamide may bind to a site on the target protein that is distinct from the active site, altering the protein’s activity without directly competing with the natural substrate .
Biochemical Pathways
Adamantane derivatives have been shown to inhibit enzymes such as urease . Inhibition of urease can disrupt the urea cycle, potentially affecting nitrogen metabolism
Result of Action
Adamantane derivatives have been shown to have antimicrobial and hypoglycemic activities This suggests that N-1-adamantyl-4-chlorobenzamide may have similar effects
Action Environment
It is known that the adamantane moiety is widely used in drug delivery systems and surface recognition studies, suggesting that it may interact with various environmental factors
properties
IUPAC Name |
N-(1-adamantyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGIEMQZMGCJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)
![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)
![5,7-diisopropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5131548.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)
![methyl N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5131593.png)

![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)